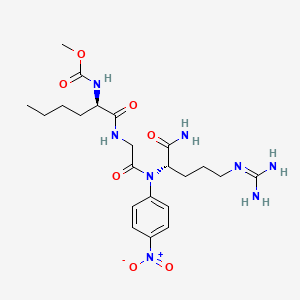
MeOCO-D-Nle-Gly-N(Ph(4-NO2))Arg-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound MeOCO-D-Nle-Gly-N(Ph(4-NO2))Arg-NH2 is a synthetic peptide with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxycarbonyl group, a nitrophenyl group, and an arginine residue. The presence of these functional groups makes it a versatile molecule for studying biochemical processes and developing new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MeOCO-D-Nle-Gly-N(Ph(4-NO2))Arg-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the final product is cleaved from the resin and deprotected to yield the desired compound .
Industrial Production Methods
Industrial production of this compound can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and reducing the time required for synthesis. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .
化学反応の分析
Types of Reactions
MeOCO-D-Nle-Gly-N(Ph(4-NO2))Arg-NH2 can undergo various chemical reactions, including:
Reduction: The methoxycarbonyl group can be hydrolyzed to a carboxylic acid under basic conditions.
Substitution: The arginine residue can participate in nucleophilic substitution reactions, where the guanidinium group can be modified.
Common Reagents and Conditions
Oxidation: Iron (Fe) or zinc (Zn) with hydrochloric acid (HCl).
Reduction: Sodium hydroxide (NaOH) for hydrolysis.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Amino derivatives: from the reduction of the nitrophenyl group.
Carboxylic acids: from the hydrolysis of the methoxycarbonyl group.
Substituted arginine derivatives: from nucleophilic substitution reactions.
科学的研究の応用
MeOCO-D-Nle-Gly-N(Ph(4-NO2))Arg-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study protease activity.
Biology: Employed in the investigation of protein-protein interactions and signal transduction pathways.
Industry: Utilized in the development of diagnostic tools and biosensors.
作用機序
The mechanism of action of MeOCO-D-Nle-Gly-N(Ph(4-NO2))Arg-NH2 involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can act as a chromophore or fluorophore, allowing for the detection of enzymatic activity through changes in absorbance or fluorescence. The arginine residue can interact with negatively charged sites on proteins, facilitating binding and modulation of protein function .
類似化合物との比較
Similar Compounds
Mca-PLGL-Dpa-AR-NH2: A fluorogenic substrate used to measure the activity of matrix metalloproteinases (MMPs).
FE200041 (d-Phe-d-Phe-d-Nle-d-Arg-NH2): A selective κ-opioid receptor agonist with potential therapeutic applications.
MOCAc-Pro-Leu-Gly-Leu-A2pr(Dnp)-Ala-Arg-NH2: A fluorescence-quenching substrate for matrix metalloproteinases.
Uniqueness
MeOCO-D-Nle-Gly-N(Ph(4-NO2))Arg-NH2 is unique due to its combination of functional groups, which provide both chromogenic and binding properties. This dual functionality makes it a valuable tool for studying biochemical processes and developing new therapeutic agents.
特性
分子式 |
C22H34N8O7 |
|---|---|
分子量 |
522.6 g/mol |
IUPAC名 |
methyl N-[(2R)-1-[[2-(N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-nitroanilino)-2-oxoethyl]amino]-1-oxohexan-2-yl]carbamate |
InChI |
InChI=1S/C22H34N8O7/c1-3-4-6-16(28-22(34)37-2)20(33)27-13-18(31)29(14-8-10-15(11-9-14)30(35)36)17(19(23)32)7-5-12-26-21(24)25/h8-11,16-17H,3-7,12-13H2,1-2H3,(H2,23,32)(H,27,33)(H,28,34)(H4,24,25,26)/t16-,17+/m1/s1 |
InChIキー |
VMSSFNJADCXRQZ-SJORKVTESA-N |
異性体SMILES |
CCCC[C@H](C(=O)NCC(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)OC |
正規SMILES |
CCCCC(C(=O)NCC(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])C(CCCN=C(N)N)C(=O)N)NC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


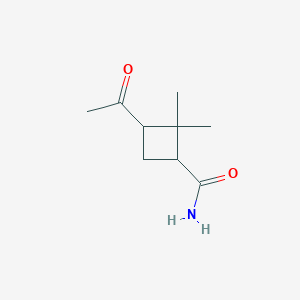
![[(6-Methyl-1-oxido-3-pyridinyl)oxy]acetic acid](/img/structure/B13809753.png)
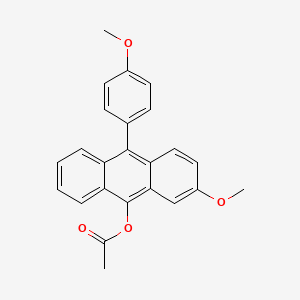

![4-{(E)-[(2,2-Dimethylhydrazino)methylene]amino}benzoic acid](/img/structure/B13809780.png)
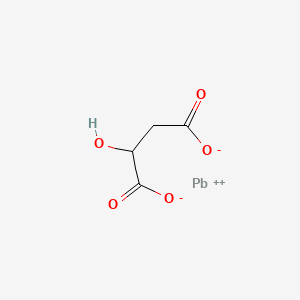
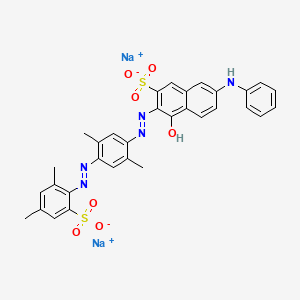
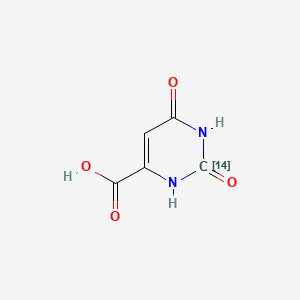
![1,3-Benzenediol, 4-[(2-hydroxyphenyl)azo]-](/img/structure/B13809810.png)

![1-(2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrol-3-yl)ethanone](/img/structure/B13809824.png)
![(1R,2S,6R,7S)-3-oxatricyclo[5.2.1.02,6]decan-4-one](/img/structure/B13809825.png)
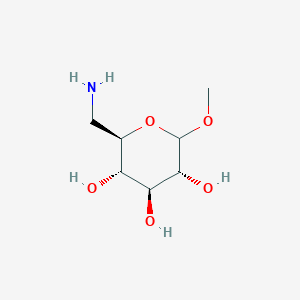
![1,5-Dioxaspiro[5.5]undecane, 8,8,10-trimethyl-](/img/structure/B13809836.png)
